1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol)

Descripción general

Descripción

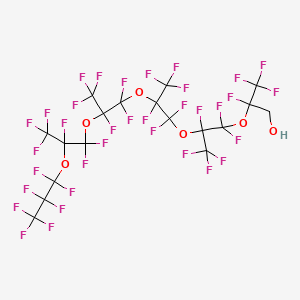

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is a fluorinated alcohol compound with the molecular formula C18H3F35O6 . This compound is known for its unique chemical structure, which includes multiple ether linkages and a primary alcohol group. It is often used in various industrial and scientific applications due to its distinctive properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) typically involves the reaction of perfluorinated compounds with appropriate alcohol precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The ether linkages and fluorinated segments can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the primary alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C₁₈H₃F₃₅O₆

- Molecular Weight : 980.16 g/mol

- Density : 1.79 g/cm³

- Flash Point : None reported

Structural Characteristics

The compound features a long carbon chain with multiple fluorinated methyl groups and ether linkages that contribute to its unique physical and chemical properties. These characteristics provide the compound with high thermal stability and hydrophobicity.

Materials Science

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is utilized in the development of advanced materials due to its excellent surface properties. Its fluorinated nature imparts low surface energy and high resistance to chemical degradation.

Case Study: Coatings

Fluorinated compounds are often used in protective coatings for various surfaces. Research has shown that incorporating HFPO hexamer alcohol into polymer matrices can enhance the water and oil repellency of coatings while maintaining flexibility and durability.

Pharmaceuticals

In pharmaceutical applications, this compound serves as an intermediate in the synthesis of fluorinated drugs. The presence of fluorine atoms can significantly alter the biological activity and pharmacokinetics of drug molecules.

Case Study: Drug Development

A study investigated the use of HFPO hexamer alcohol in synthesizing novel antifungal agents. The fluorinated derivatives exhibited enhanced efficacy against resistant fungal strains compared to non-fluorinated counterparts.

Environmental Chemistry

The environmental impact and behavior of fluorinated compounds are critical areas of study due to their persistence in ecosystems. Research on HFPO hexamer alcohol focuses on its degradation pathways and potential environmental risks.

Case Study: Biodegradation Studies

A recent study assessed the biodegradability of HFPO hexamer alcohol in aquatic environments. Results indicated that while the compound is resistant to microbial degradation, certain conditions can facilitate its breakdown into less harmful byproducts.

Analytical Chemistry

HFPO hexamer alcohol is employed as a standard reference material in analytical chemistry for calibrating instruments used in detecting perfluorinated compounds in environmental samples.

Case Study: Calibration Standards

In a comprehensive analysis of water samples for perfluorinated compounds, HFPO hexamer alcohol was used to create calibration curves for mass spectrometry techniques. This ensured accurate quantification of trace levels of contaminants.

Summary Table of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Materials Science | Used in coatings for enhanced surface properties | Fluorinated coatings enhancing water repellency |

| Pharmaceuticals | Intermediate for synthesizing fluorinated drugs | Antifungal agent synthesis with improved efficacy |

| Environmental Chemistry | Studies on degradation pathways and environmental impact | Biodegradability assessments in aquatic environments |

| Analytical Chemistry | Standard reference material for calibrating detection instruments | Calibration standards for mass spectrometry |

Mecanismo De Acción

The mechanism of action of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) involves its interaction with molecular targets and pathways within biological systems. The compound’s fluorinated segments and ether linkages allow it to interact with various biomolecules, potentially affecting their function and activity. The primary alcohol group can also participate in biochemical reactions, further influencing its effects .

Comparación Con Compuestos Similares

Similar Compounds

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol): Similar in structure but may have different functional groups or chain lengths.

Perfluorinated alcohols: Compounds with similar fluorinated segments but different alcohol groups.

Fluorinated ethers: Compounds with similar ether linkages but different fluorinated segments.

Uniqueness

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is unique due to its specific combination of fluorinated segments, ether linkages, and a primary alcohol group. This combination imparts distinctive chemical and physical properties, making it valuable for various applications .

Actividad Biológica

1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol), with CAS number 27617-34-1 and molecular formula , is a synthetic perfluorinated compound that has garnered attention for its unique properties and potential applications. This compound is characterized by a long carbon chain with multiple methyl and ether groups, contributing to its stability and hydrophobic characteristics.

| Property | Value |

|---|---|

| Molecular Weight | 980.15 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

| Purity | ≥ 90% |

The compound's unique structure imparts significant stability against environmental degradation and biological metabolism.

The biological activity of 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is primarily attributed to its interaction with biological membranes. The perfluorinated chains enhance its ability to alter membrane fluidity and permeability. This can lead to various biological responses:

- Cell Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane integrity and function.

- Toxicological Effects : Initial studies suggest potential toxicological effects on aquatic organisms due to bioaccumulation and persistence in biological systems.

Study on Aquatic Toxicity

A study conducted on the effects of perfluorinated compounds on aquatic life highlighted the impact of similar compounds on fish species. The findings indicated that exposure to high concentrations resulted in altered behavior and physiological stress responses. While specific data on 1H,1H-Perfluoro(2,5,8,11,14-pentamethyl-3,6,9,12,15-oxaoctadecan-1-ol) is limited, extrapolation from related compounds suggests potential risks to aquatic ecosystems.

Human Health Implications

Research into the broader category of perfluorinated compounds indicates concerns regarding their accumulation in human tissues. Studies have linked these compounds to various health issues including endocrine disruption and developmental toxicity. Although direct studies on this specific compound are scarce, its structural similarities to other perfluorinated alcohols warrant caution regarding potential human health impacts.

Propiedades

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H3F35O6/c19-2(1-54,8(26,27)28)55-15(46,47)4(22,10(32,33)34)57-17(50,51)6(24,12(38,39)40)59-18(52,53)7(25,13(41,42)43)58-16(48,49)5(23,11(35,36)37)56-14(44,45)3(20,21)9(29,30)31/h54H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFAGMAKCNOJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H3F35O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660160 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

980.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27617-34-1 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,17,18,18,18-Icosafluoro-2,5,8,11,14-pentakis(trifluoromethyl)-3,6,9,12,15-pentaoxaoctadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.